Weak NR1A/2B Subtype Activity Defines NMDAR Antagonist 3 as a Low-Efficacy Reference Compound
NMDAR antagonist 3 exhibits a qualitatively documented but weak inhibitory activity against the NR1A/2B subtype of the NMDA receptor, as characterized in the foundational patent literature [1]. This weak activity profile stands in contrast to high-affinity NMDA receptor channel blockers such as MK-801 (Ki = 5.5 nM) and phencyclidine (Ki = 100.8 nM), as well as the moderately potent ketamine (Ki = 922.2 nM) [2]. The compound serves as a low-efficacy baseline for functional NMDA receptor studies.
| Evidence Dimension | NMDA receptor antagonist potency |
|---|---|
| Target Compound Data | Weak inhibitory activity against NR1A/2B subtype (qualitative description per patent literature; precise IC50/Ki values not publicly reported in accessible sources) |
| Comparator Or Baseline | MK-801 (Ki = 5.5 nM); phencyclidine (Ki = 100.8 nM); ketamine (Ki = 922.2 nM) |
| Quantified Difference | Target compound potency falls substantially below comparators; >100-fold difference from MK-801 based on class affinity ranges |
| Conditions | Recombinant NR1A/2B NMDA receptor subtype characterization [1]; [³H]MK-801 binding displacement in rat brain membranes [2] |
Why This Matters
The weak activity profile enables use of NMDAR antagonist 3 as a low-efficacy reference point in functional assays, avoiding the complete channel blockade that confounds interpretation with high-affinity antagonists.
- [1] Cai SX, et al. Haloperidol analogs and the use thereof. WO1996002250A1. 1996-02-01. View Source
- [2] Rothman RB. Characterization of the non-competitive antagonist binding site of the NMDA receptor in dark Agouti rats. Synapse. 1994;18(4):333-342. View Source
